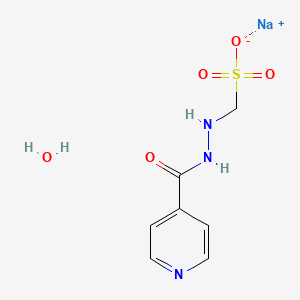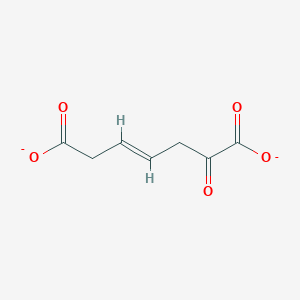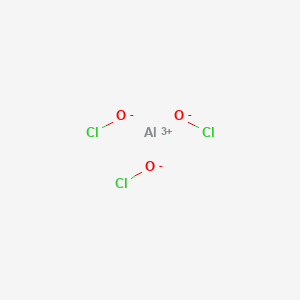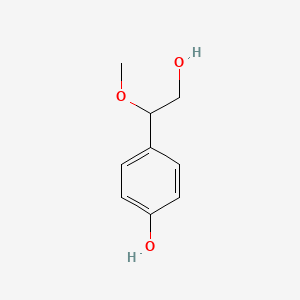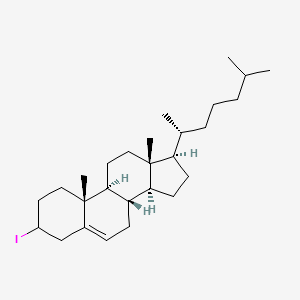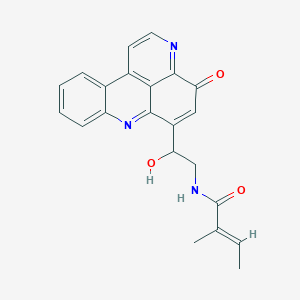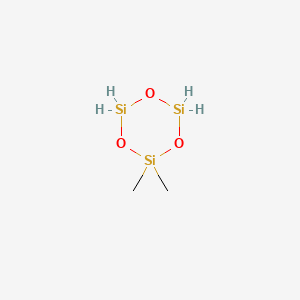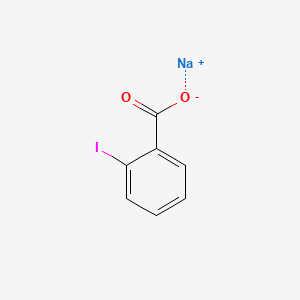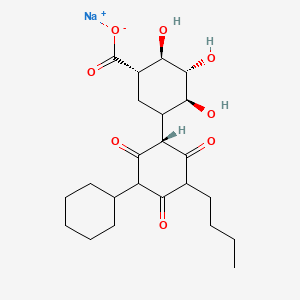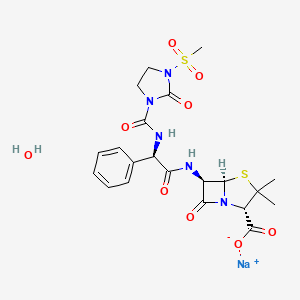![molecular formula C54H105NO8 B1261105 (1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)
(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
GCK127 is a C-glycosylphytoceramide consisting of 1-O-(alpha-D-galactopyranosyl)-N-nonacosanoylphytosphingosine with the anomeric oxygen replaced by a methylylidene group. It has a role as a ceramide allergen.
Scientific Research Applications
Synthesis and Characterization
- Development of Synthetic Methods : Elvebak, Abbott, Wall, and Gray (1995) described a method for synthesizing positional isomers of methylated and acetylated or benzoylated 1,5-anhydro-D-galactitol, demonstrating the compound's potential in advancing synthetic techniques for carbohydrates (Elvebak et al., 1995).
Biological Applications
- Enzyme Inhibition Studies : Fröhlich, Fantur, Furneaux, Paschke, Stütz, Wicki, Withers, and Wrodnigg (2011) developed a compound, N-(dansylamino)hexylaminocarbonylpentyl-1,5-dideoxy-1,5-imino-D-galactitol, as a strong competitive inhibitor of β-galactosidase. This showcases the compound's relevance in enzyme inhibition and potential applications in disease diagnostics (Fröhlich et al., 2011).
Chemical Transformation and Analysis
- Chemical Transformation Studies : Vidra, Simon, Institóris, Csöregh, and Czugler (1982) investigated the chemical transformation products of similar compounds in aqueous solution, contributing to the understanding of the chemical behavior and potential applications of 1,5-anhydro-D-galactitol derivatives in various environments (Vidra et al., 1982).
Potential Therapeutic Applications
Glycemic Control Marker : Dungan (2008) discussed the use of 1,5-anhydroglucitol (a related compound) as a marker for short-term glycemic control, highlighting the potential of derivatives of 1,5-anhydro-D-galactitol in monitoring and managing diabetes (Dungan, 2008).
Antioxidant Properties : Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) explored the antioxidant properties of molecular combinations involving derivatives of 1,5-anhydro-D-galactitol, suggesting potential applications in therapies involving oxidative stress (Manfredini et al., 2000).
properties
Molecular Formula |
C54H105NO8 |
|---|---|
Molecular Weight |
896.4 g/mol |
IUPAC Name |
N-[(E,3S,4S,5R)-4,5-dihydroxy-1-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]nonadec-1-en-3-yl]nonacosanamide |
InChI |
InChI=1S/C54H105NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-32-34-36-38-40-42-50(58)55-46(43-44-48-52(60)54(62)53(61)49(45-56)63-48)51(59)47(57)41-39-37-35-33-31-16-14-12-10-8-6-4-2/h43-44,46-49,51-54,56-57,59-62H,3-42,45H2,1-2H3,(H,55,58)/b44-43+/t46-,47+,48+,49+,51-,52-,53-,54+/m0/s1 |
InChI Key |
CSICITALHNIXPU-MSSILZRDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](/C=C/[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C=CC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



